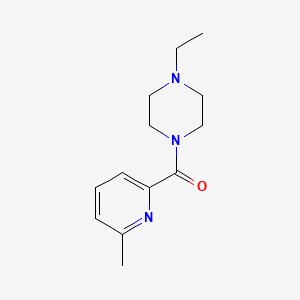
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as EPMM, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. EPMM belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the body.
作用机制
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone acts as a partial agonist at the dopamine D2 receptor, which is responsible for regulating the release of dopamine in the brain. By binding to this receptor, (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone can modulate the release of dopamine, which can have an impact on mood, motivation, and reward. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has also been shown to have affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to have antipsychotic effects in a rat model of schizophrenia. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to increase the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation. It has also been shown to increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
One advantage of using (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its high selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone is its low potency, which can make it difficult to achieve significant effects at low concentrations.
未来方向
There are several future directions for the study of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of research is the development of more potent derivatives of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone that can be used in lower concentrations. Another area of research is the investigation of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone's potential as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the role of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone in the regulation of mood and anxiety warrants further investigation, as it may have potential as an antidepressant and anxiolytic agent.
合成方法
The synthesis of (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone involves the reaction of 4-ethylpiperazine and 6-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents, such as ethanol and chloroform.
科学研究应用
(4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the body. It has been shown to have affinity for the dopamine D2 receptor, which is implicated in a variety of neurological disorders, such as Parkinson's disease and schizophrenia. (4-Ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone has also been studied for its potential use as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-15-7-9-16(10-8-15)13(17)12-6-4-5-11(2)14-12/h4-6H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKBVVAYXZOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

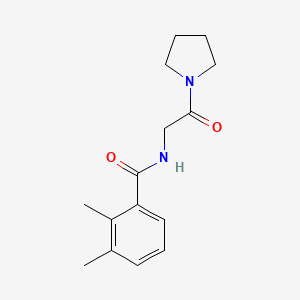
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
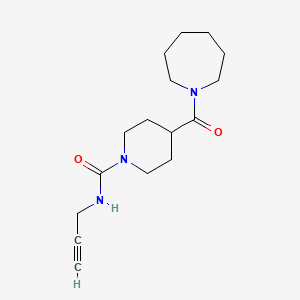
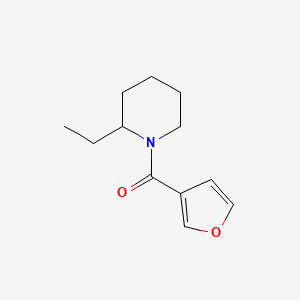
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

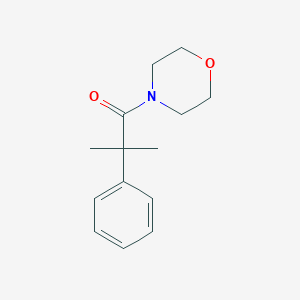

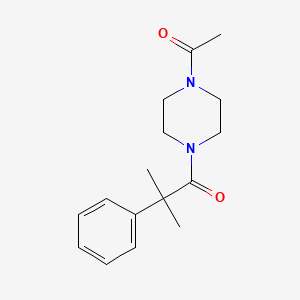
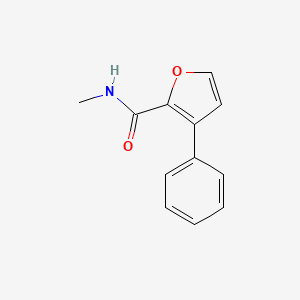

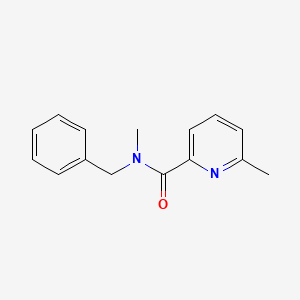
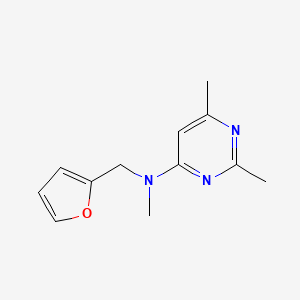
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)